molecular formula C2H3CuF3O3 B055106 Copper (II) Trifluoroacetate CAS No. 123333-88-0

Copper (II) Trifluoroacetate

Cat. No.: B055106
CAS No.: 123333-88-0
M. Wt: 195.58 g/mol
InChI Key: AKQGQKFVDGRGJP-UHFFFAOYSA-N
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Description

Copper(II) trifluoroacetate (Cu(CF₃COO)₂) is a fluorinated carboxylate complex with the molecular formula C₄F₆CuO₄ and a molecular weight of 309.61 g/mol . It is widely utilized as a Lewis acid catalyst in organic synthesis, notably in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, achieving high yields (80–95%) and reduced reaction times compared to traditional methods . Its thermal decomposition (300–350°C in NH₃) produces copper nitride (Cu₃N), a semiconductor with a bandgap of 1.48 eV, highlighting its utility in materials science . Structurally, it forms dimeric or tetranuclear adducts with ligands like quinoline, exhibiting unique magnetic properties .

Preparation Methods

Synthesis via Reaction with Copper Oxide

The reaction between trifluoroacetic acid (TFA) and copper(II) oxide (CuO) is a foundational method for preparing copper(II) trifluoroacetate. The process proceeds as follows:

CuO+2CF3COOHCu(CF3COO)2+H2O\text{CuO} + 2\text{CF}_3\text{COOH} \rightarrow \text{Cu(CF}_3\text{COO)}_2 + \text{H}_2\text{O}

Procedure :

  • Molar Ratio : A 1:2 molar ratio of CuO to TFA ensures complete neutralization .

  • Solvent System : Reactions are typically conducted in aqueous or ethanol-water mixtures to enhance solubility .

  • Temperature : Moderate heating (60–80°C) accelerates the reaction without inducing decomposition .

Outcomes :

  • Yields anhydrous copper(II) trifluoroacetate after solvent removal under reduced pressure .

  • Hydrated forms (e.g., Cu(CF₃COO)₂·xH₂O) crystallize upon cooling, with x=13x = 1-3 depending on drying conditions .

Synthesis via Copper Hydroxide Neutralization

Copper(II) hydroxide (Cu(OH)₂) offers an alternative basic precursor for this synthesis:

Cu(OH)2+2CF3COOHCu(CF3COO)2+2H2O\text{Cu(OH)}_2 + 2\text{CF}_3\text{COOH} \rightarrow \text{Cu(CF}_3\text{COO)}_2 + 2\text{H}_2\text{O}

Key Parameters :

  • Reaction Medium : Ethanol is preferred to minimize hydroxide side reactions .

  • Time : Completion within 2–4 hours at room temperature, avoiding prolonged exposure to moisture .

Advantages :

  • Higher reaction rates compared to CuO due to the hydroxide’s greater solubility .

  • Produces hydrate forms that are easily converted to anhydrous material via acetone treatment .

Synthesis Using Basic Copper Carbonate

Basic copper carbonate (CuCO₃·Cu(OH)₂) serves as a cost-effective starting material:

CuCO3Cu(OH)2+4CF3COOH2Cu(CF3COO)2+CO2+3H2O\text{CuCO}_3\cdot\text{Cu(OH)}_2 + 4\text{CF}_3\text{COOH} \rightarrow 2\text{Cu(CF}_3\text{COO)}_2 + \text{CO}_2 + 3\text{H}_2\text{O}

Optimization :

  • Gas Evolution : CO₂ release necessitates controlled venting to prevent foaming .

  • Post-Treatment : Residual carbonate impurities are removed via filtration, followed by recrystallization from acetone .

Yield : 85–92% purity, with anhydrous forms achievable through vacuum drying at 100°C .

Hydrate-to-Anhydrous Conversion

Hydrated copper(II) trifluoroacetate undergoes dehydration under specific conditions:

Dehydration StageTemperature (°C)Observation
Initial Water Loss108Loss of 2 H₂O molecules
Complete Dehydration173Formation of anhydrous Cu(CF₃COO)₂
Decomposition Onset220Gradual breakdown to CuO and CF₃COO radicals

Methods :

  • Acetone Displacement : Hydrated crystals stirred in acetone under nitrogen, followed by vacuum drying .

  • Thermal Treatment : Controlled heating under inert gas (N₂ or Ar) to prevent oxidation .

Challenges in Synthesis and Purification

Moisture Sensitivity

Copper(II) trifluoroacetate is hygroscopic, requiring synthesis and storage under anhydrous conditions. Exposure to ambient humidity leads to hydrolysis, forming Cu(OH)(CF₃COO) and trifluoroacetic acid .

Crystallization Difficulties

  • Hydrate Variability : Crystallization from aqueous solutions yields inconsistent hydrate forms (e.g., mono- vs. trihydrate) .

  • Solvent Selection : Ethanol and acetone produce distinct crystal morphologies, affecting surface area and reactivity .

Comparative Analysis of Preparation Methods

ParameterCuO MethodCu(OH)₂ MethodCuCO₃·Cu(OH)₂ Method
Reaction Time4–6 hrs2–4 hrs3–5 hrs
Yield (%)78–8582–8885–92
Purity (Anhydrous)95%97%93%
ScalabilityModerateHighHigh

Key Findings :

  • The Cu(OH)₂ method offers the best balance of speed and yield .

  • Basic copper carbonate is optimal for large-scale production despite slightly lower purity.

Advanced Purification Techniques

Recrystallization

  • Solvent Pairing : Sequential use of ethanol (high solubility) and diethyl ether (low solubility) enhances crystal purity .

  • Temperature Gradients : Slow cooling from 60°C to 4°C reduces inclusion of solvent impurities .

Adduct Formation

Lewis bases (e.g., quinoline, ammonia) form stable adducts, enabling purification via ligand displacement:

Cu(CF3COO)2H2O+2C9H7NCu(CF3COO)22C9H7N+H2O\text{Cu(CF}_3\text{COO)}_2\cdot\text{H}_2\text{O} + 2\text{C}_9\text{H}_7\text{N} \rightarrow \text{Cu(CF}_3\text{COO)}_2\cdot2\text{C}_9\text{H}_7\text{N} + \text{H}_2\text{O}

These adducts decompose upon heating, yielding anhydrous product .

Chemical Reactions Analysis

Copper (II) Trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper (III) compounds.

    Reduction: The compound can be reduced to form copper (I) compounds.

    Substitution: this compound forms adducts with a variety of Lewis bases, such as ammonia, water, dioxane, and quinoline.

Common reagents and conditions used in these reactions include trifluoroacetic acid, copper oxide, copper hydroxide, and basic copper carbonate. Major products formed from these reactions include copper (I) nitride and other copper-based compounds .

Scientific Research Applications

Chemical Properties and Preparation

Copper (II) trifluoroacetate exists in multiple forms: anhydrous, hydrated, and as adducts with Lewis bases. It can be synthesized through reactions involving trifluoroacetic acid with copper oxide, copper hydroxide, or basic copper carbonate. The hydrated form loses water at specific temperatures, transitioning to the anhydrous state at 173 °C and decomposing at 220 °C .

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis. It acts as a Lewis acid catalyst in various reactions:

  • Aldol Condensation: Facilitates the formation of α,α′-bis(substituted benzylidene) cycloalkanones.
  • Crossed-Aldol Reactions: Demonstrates selectivity towards specific products, enhancing yield and efficiency .

Material Science

The compound serves as a precursor for the synthesis of various copper-based materials:

  • Copper Nitride Powders: Utilized in the production of semiconductor materials due to its electronic properties.
  • Copper Selenide Nanoparticles: Engaged in reactions with organoselenium compounds for nanomaterial applications .

Biochemical Applications

In biological research, this compound plays a role in:

  • Biochemical Assays: Used to study copper-dependent enzymes and their mechanisms.
  • Drug Delivery Systems: Investigated for potential therapeutic applications, particularly in targeted drug delivery due to its ability to form stable complexes with biomolecules .

Catalysis

The compound is recognized for its catalytic properties in various organic reactions:

  • Bioorthogonal Chemistry: Recent studies have explored using this compound as a bioorthogonal catalyst, facilitating chemical reactions under biocompatible conditions without disrupting cellular functions .

Case Studies

Study Application Findings
Tse-Lok Ho et al. (2017)Synthesis of DihydropyrimidinonesDemonstrated that Cu(II) trifluoroacetate catalyzes the Biginelli reaction under solvent-free conditions, yielding high product yields and reduced reaction times .
Research on Metal-Organic FrameworksCoordination ChemistryThis compound is utilized to synthesize metal-organic frameworks (MOFs), contributing to advancements in catalysis and energy storage applications .
Bioorthogonal Catalysis StudyChemical Reactions in Living SystemsExpanded the toolkit for bioorthogonal reactions by demonstrating the utility of copper (II)/THPTA for thiazolidine bond cleavage without compromising biological activity .

Mechanism of Action

The mechanism of action of Copper (II) Trifluoroacetate involves its ability to form adducts with Lewis bases. The Lewis bases bind to the axial positions of the copper center, facilitating various chemical reactions. The compound’s effects are exerted through its interactions with molecular targets, including enzymes and other proteins involved in biochemical pathways .

Comparison with Similar Compounds

Structural and Magnetic Comparisons

Copper(II) Acetate vs. Copper(II) Trifluoroacetate

  • Dimeric Structure: Both form paddlewheel dimers. However, Cu(CF₃COO)₂ exhibits a longer Cu–Cu distance (2.886 Å) compared to copper(II) acetate monohydrate (2.614 Å), attributed to the bulkier trifluoroacetate ligands .
  • Magnetic Properties: The magnetic coupling constant ($J$) for Cu(CF₃COO)₂ dimeric adducts is similar to Cu(CH₃COO)₂ ($J = +100 \pm 5 \, \text{cm}^{-1}$), indicating weak ferromagnetic interactions. Tetranuclear Cu(CF₃COO)₂-quinoline complexes show stronger ferromagnetism ($J = +25 \, \text{cm}^{-1}$) due to μ₄-oxo bridging .

Fluorinated vs. Non-Fluorinated Carboxylates

  • Perfluorinated carboxylates (e.g., CF₃COO⁻) favor monomeric or chain structures in copper complexes, unlike non-fluorinated analogs, which commonly form dimers. This structural divergence arises from the electron-withdrawing effect of fluorine, reducing basicity and altering coordination modes .

Catalytic Efficiency in Organic Reactions

Biginelli Reaction

  • Cu(CF₃COO)₂ vs. Brønsted Acids : Cu(CF₃COO)₂ achieves 80–95% yields in 1–3 hours under solvent-free conditions, outperforming HCl (60–70% yields in 12+ hours) .
  • Comparison with Other Lewis Acids : Boron trifluoride (BF₃) requires higher temperatures (100°C) and gives lower yields (70–85%) .

Trifluoromethylation Reactions

  • Cu(CF₃COO)₂ vs. Ag/Cu(I) Systems : Cu(CF₃COO)₂ enables trifluoromethylation of aryl iodides in flow systems with 75–92% yields, rivaling Ag-mediated methods that often require stoichiometric oxidants .
  • Oxidation State : Copper(I) trifluoroacetate (CuCF₃COO) shows higher selectivity in decarboxylative trifluoromethylation of heteroaromatics compared to Cu(II), but requires bidentate ligands for stability .

Thermal Behavior and Decomposition Pathways

Precursor for Copper Nitride

  • Cu(CF₃COO)₂ vs. Cu(NO₃)₂: Ammonolysis of Cu(CF₃COO)₂ at 300–310°C produces phase-pure Cu₃N, while Cu(NO₃)₂ decomposes at lower temperatures (<250°C), yielding CuO impurities .
  • Stability : Cu(CF₃COO)₂ has a higher decomposition onset (~300°C) compared to copper(II) formate (~180°C), making it suitable for CVD applications .

Thermodynamic Stability

The standard enthalpy of formation for Cu(CF₃COO)₂ is $-1020.5 \pm 18.0 \, \text{kJ/mol}$, significantly lower than non-fluorinated copper carboxylates (e.g., Cu(CH₃COO)₂: $-650 \, \text{kJ/mol}$), reflecting stronger metal-ligand bonding in the fluorinated analog .

Reactivity with Organic Substrates

  • Cross-Coupling Reactions : Palladium(II) trifluoroacetate outperforms Cu(CF₃COO)₂ in enantioselective carbonylation, but requires co-catalysts like Cu(OAc)₂ for reoxidation .

Data Tables

Table 1: Structural and Magnetic Parameters

Compound Cu–Cu Distance (Å) Magnetic Coupling ($J$, cm⁻¹) Reference
Cu(CF₃COO)₂-quinoline dimer 2.886 +100 ± 5
Cu(CH₃COO)₂·H₂O 2.614 +100 ± 5
Cu₄O(CF₃COO)₆-quinoline N/A +25

Table 2: Catalytic Performance in Biginelli Reaction

Catalyst Yield (%) Time (h) Conditions Reference
Cu(CF₃COO)₂ 80–95 1–3 Solvent-free
HCl 60–70 12+ Ethanol, reflux
BF₃ 70–85 6–8 100°C, solvent

Table 3: Thermal Decomposition Products

Precursor Decomposition Temp (°C) Product Bandgap (eV) Reference
Cu(CF₃COO)₂ 300–310 Cu₃N 1.48
Cu(NO₃)₂ <250 CuO + Cu N/A

Biological Activity

Copper (II) trifluoroacetate (Cu(TFA)₂) is a coordination compound that has garnered significant interest due to its diverse biological activities. This article provides a detailed exploration of its biological properties, including its anticancer potential, antioxidant effects, and mechanisms of action, supported by relevant data tables and case studies.

Overview of this compound

This compound is a copper salt formed from trifluoroacetic acid. It is characterized by its coordination with various ligands, which can influence its biological activity. The compound has been investigated for its potential applications in medicinal chemistry, particularly in cancer therapy.

Biological Activity

1. Anticancer Properties

Numerous studies have highlighted the anticancer effects of Cu(TFA)₂. Research indicates that copper complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of signaling pathways.

  • Case Study: Antiproliferative Activity
    A study assessed the cytotoxic effects of Cu(TFA)₂ on several cancer cell lines, including A2780 (ovarian cancer), HeLa (cervical cancer), and PC-3 (prostate cancer). The compound exhibited significant antiproliferative activity with IC₅₀ values ranging from 5 to 14 μM, comparable to or exceeding that of cisplatin .
Cell LineIC₅₀ (μM)Comparison with Cisplatin
A27805-14Comparable
HeLa10-20Higher
PC-38-15Comparable

2. Mechanisms of Action

The mechanisms by which Cu(TFA)₂ exerts its anticancer effects include:

  • Induction of Apoptosis : Cu(TFA)₂ triggers apoptosis via the activation of caspases and the intrinsic apoptotic pathway, leading to cell death in cancerous cells .
  • ROS Production : The compound enhances ROS levels within cells, contributing to oxidative stress and subsequent apoptosis .
  • Cell Cycle Arrest : Studies have shown that Cu(TFA)₂ can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cell proliferation .

3. Antioxidant Activity

In addition to its anticancer properties, Cu(TFA)₂ exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage in normal cells.

  • Study Example : In vitro assays demonstrated that Cu(TFA)₂ significantly reduced ABTS•+ radical cation levels, indicating strong antioxidant potential .

Structural Studies

The structural characteristics of copper(II) complexes, including Cu(TFA)₂, play a crucial role in their biological activity. For instance:

  • Magnetic Properties : Studies have reported magnetic moments indicative of unpaired electrons in the electronic configuration of Cu(II), which are essential for its reactivity and interaction with biological macromolecules .

Q & A

Q. What are the primary synthesis methods for Copper(II) Trifluoroacetate, and what challenges arise in obtaining high-purity crystalline forms?

Basic Research Question
Copper(II) Trifluoroacetate is synthesized via two main approaches:

  • Solution-phase reaction : Basic copper(II) carbonate reacts with trifluoroacetic acid in a water–ethanol mixture, yielding hydrated forms .
  • Vapor-phase deposition : Enables crystallization of unstable copper trifluoroacetates without exogenous ligands, critical for structural studies .

Challenges :

  • Moisture sensitivity : Requires inert atmospheres during synthesis and storage to prevent hydrolysis .
  • Crystallinity : Vapor deposition mitigates instability but demands precise temperature control (e.g., decomposition begins at 220°C) .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing Copper(II) Trifluoroacetate complexes?

Basic Research Question

  • X-ray crystallography : Resolves unique carboxylate coordination geometries and tetranuclear structures, such as μ₄-oxo bridges in quinoline adducts .
  • Infrared (IR) spectroscopy : Identifies trifluoroacetate ligand vibrations (e.g., asymmetric COO⁻ stretches near 1670 cm⁻¹) .
  • Electron Paramagnetic Resonance (EPR) : Reveals Cu²⁺ electronic environments and exchange interactions in binuclear/tetranuclear complexes. High-field EPR quantifies zero-field splitting parameters (e.g., D = -0.25 cm⁻¹ in ferromagnetic adducts) .

Q. How does Copper(II) Trifluoroacetate function as a catalyst in organic reactions, and what factors influence its selectivity?

Basic Research Question

  • Mechanism : Acts as a Lewis acid, activating substrates via coordination. For example, in aldol condensations, it facilitates enolate formation by coordinating to carbonyl groups .
  • Selectivity :
    • Substrate specificity : Prefers electron-deficient aromatic systems in decarboxylative trifluoromethylation .
    • Reaction conditions : Solvent polarity and temperature modulate catalytic activity. Anhydrous conditions prevent ligand hydrolysis .

Q. What advanced applications does Copper(II) Trifluoroacetate have in material science?

Advanced Research Question

  • Copper nitride synthesis : Serves as a precursor in ammonolysis reactions (300–400°C under NH₃), forming sub-micron Cu₃N crystals. Decomposition pathways are tailored by ligand volatility .
  • Thin-film deposition : Volatility enables chemical vapor deposition (CVD) for copper-based films, critical in semiconductor applications .

Table 1 : Material Synthesis Conditions and Outcomes

ApplicationPrecursor FormTemperature (°C)Key ProductReference
Cu₃N powdersHydrated300–400 (NH₃)Crystalline Cu₃N
Thin-film CVDAnhydrous150–220Metallic Cu films

Q. How do magnetic interactions in Copper(II) Trifluoroacetate complexes vary with nuclearity and bridging ligands?

Advanced Research Question

  • Ferromagnetic vs. antiferromagnetic behavior :
    • Tetranuclear μ₄-oxo complexes : Exhibit ferromagnetic coupling (spin quintet, S = 2) with exchange integrals J ≈ +10 cm⁻¹ .
    • Hydroxide-bridged complexes : Show antiferromagnetic interactions due to stronger superexchange via OH⁻ bridges .
  • DFT validation : "Broken symmetry" calculations align with experimental magnetic susceptibility data, confirming exchange coupling mechanisms .

Q. What computational methods are employed to model the electronic structure of Copper(II) Trifluoroacetate complexes?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts exchange integrals and zero-field splitting parameters. For example, DFT accurately reproduces J values in tetranuclear complexes within ±2 cm⁻¹ of experimental data .
  • Ligand field theory : Explains d-orbital splitting patterns and EPR-derived g-values (~2.1–2.3 for Cu²⁺) .

Q. How do environmental factors like temperature and humidity impact the stability of Copper(II) Trifluoroacetate?

Advanced Research Question

  • Thermal decomposition :
    • Hydrated forms lose crystallization water at 108–173°C, forming anhydrous species .
    • Full decomposition occurs at 220°C, releasing CO₂ and fluorinated byproducts .
  • Humidity control : Exposure to moist air triggers hydrolysis, forming hydroxide-bridged antiferromagnetic complexes .

Q. How does research on Copper(II) Trifluoroacetate bridge inorganic chemistry with catalysis and materials science?

Interdisciplinary Connections

  • Catalysis–materials synergy : Mechanistic insights from organic reactions (e.g., C–H activation) inform precursor design for thin-film deposition .
  • Spectroscopy–theory integration : EPR and DFT jointly elucidate magnetic properties, guiding the synthesis of functional materials .

Properties

CAS No.

123333-88-0

Molecular Formula

C2H3CuF3O3

Molecular Weight

195.58 g/mol

IUPAC Name

copper;2,2,2-trifluoroacetic acid;hydrate

InChI

InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2

InChI Key

AKQGQKFVDGRGJP-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.O.[Cu]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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